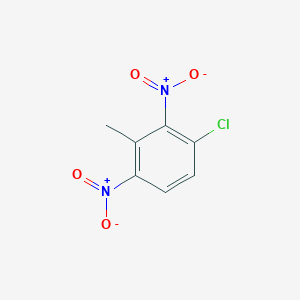

3-クロロ-2,6-ジニトロトルエン

説明

3-Chloro-2,6-dinitrotoluene is a yellow crystalline compound that belongs to the family of nitroaromatic compounds. It is characterized by the presence of a chlorine atom and two nitro groups attached to a toluene ring. This compound is known for its applications in various industrial processes and scientific research.

科学的研究の応用

3-Chloro-2,6-dinitrotoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Studies have explored its effects on biological systems, particularly its interactions with enzymes and proteins.

Medicine: Research is ongoing to investigate its potential use in pharmaceuticals, especially in the development of drugs targeting specific pathways.

Industry: It is used in the production of dyes, explosives, and other industrial chemicals.

作用機序

Target of Action

It is known that nitrotoluenes, in general, can interact with various enzymes and proteins within biological systems .

Mode of Action

Nitrotoluenes are known to undergo reductive transformation of their nitro groups . This process involves the reduction of the nitro groups to amines, which can then interact with various biological targets .

Biochemical Pathways

Nitrotoluenes can be incorporated into various biochemical pathways due to their reductive transformation . The production of amines through this process can affect various biochemical pathways, potentially leading to downstream effects such as the production of reactive oxygen species .

Pharmacokinetics

Nitrotoluenes are generally lipophilic, suggesting they may be readily absorbed and distributed within the body . The metabolism of nitrotoluenes involves the reduction of the nitro groups, potentially leading to the formation of various metabolites .

Result of Action

The reduction of the nitro groups in nitrotoluenes can lead to the production of reactive intermediates, which can cause oxidative stress and potential cellular damage .

Action Environment

The action, efficacy, and stability of 3-Chloro-2,6-dinitrotoluene can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the reductive transformation of the nitro groups . Additionally, factors such as pH and temperature can also influence the stability and reactivity of the compound .

準備方法

Synthetic Routes and Reaction Conditions: 3-Chloro-2,6-dinitrotoluene can be synthesized through the nitration of 3-chlorotoluene. The nitration process involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at controlled temperatures to ensure the selective formation of the dinitro compound.

Industrial Production Methods: In industrial settings, the production of 3-chloro-2,6-dinitrotoluene involves large-scale nitration reactors where 3-chlorotoluene is treated with a nitrating mixture. The reaction conditions, such as temperature and concentration of acids, are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions: 3-Chloro-2,6-dinitrotoluene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron and hydrochloric acid.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid are commonly used for the reduction of nitro groups.

Substitution: Nucleophiles such as hydroxide ions can replace the chlorine atom in the presence of a base.

Oxidation: Potassium permanganate or chromic acid can be used for the oxidation of the methyl group.

Major Products Formed:

Reduction: 3-Chloro-2,6-diaminotoluene.

Substitution: 3-Hydroxy-2,6-dinitrotoluene.

Oxidation: 3-Chloro-2,6-dinitrobenzoic acid.

類似化合物との比較

2,4-Dinitrotoluene: Similar in structure but lacks the chlorine atom.

2,6-Dinitrotoluene: Similar but without the chlorine substitution.

3-Chloro-4-nitrotoluene: Contains a single nitro group and a chlorine atom.

Uniqueness: 3-Chloro-2,6-dinitrotoluene is unique due to the presence of both chlorine and two nitro groups on the toluene ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific industrial and research applications.

生物活性

3-Chloro-2,6-dinitrotoluene (3-Cl-2,6-DNT) is a nitroaromatic compound that has garnered attention due to its potential biological activity and implications in environmental toxicity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicological effects, and relevant studies.

Chemical Structure and Properties

3-Chloro-2,6-dinitrotoluene has the chemical formula . Its structure includes two nitro groups (-NO₂) and one chloro group (-Cl) attached to a toluene ring. The presence of these functional groups significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 217.57 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Slightly soluble in water |

The biological activity of 3-Cl-2,6-DNT primarily arises from its ability to undergo nitration reactions and form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biochemical effects.

Biochemical Pathways:

- Nitration Reactions: The compound participates in nitration processes that can modify proteins and nucleic acids, potentially leading to mutagenic effects.

- Metabolic Pathways: Similar compounds have been shown to be metabolized via reduction pathways, yielding hydroxylamine derivatives that are known for their toxicity.

Toxicological Effects

Numerous studies have investigated the toxicological profile of 3-Cl-2,6-DNT and related compounds. The following effects have been documented:

- Genotoxicity: Research indicates that nitroaromatic compounds can cause DNA damage through oxidative stress and direct interaction with DNA .

- Neurotoxicity: Related compounds such as 2,4-dinitrotoluene (DNT) have demonstrated neurotoxic effects, suggesting potential risks for 3-Cl-2,6-DNT as well.

- Hematotoxicity: Exposure to nitro compounds can lead to hemotoxic symptoms due to the formation of methemoglobin, which impairs oxygen transport in blood .

Case Studies and Research Findings

Case Study 1: Toxicity in Animal Models

A study evaluated the toxicity of 2,4-DNT in dogs, revealing a lowest-observed-adverse-effect level (LOAEL) of 1.5 mg/kg/day. Although specific data for 3-Cl-2,6-DNT is limited, the structural similarities suggest comparable toxicity profiles.

Case Study 2: Environmental Impact

Research on the degradation of nitroaromatic compounds indicates that 3-Cl-2,6-DNT could persist in the environment due to its recalcitrant nature. Microbial degradation pathways have been explored but are not fully characterized for this specific compound .

Case Study 3: Human Health Risks

Toxicological assessments highlight the potential risks associated with occupational exposure to nitro compounds. Studies show that chronic exposure can lead to reproductive and developmental toxicity .

Summary of Biological Activity

The biological activity of 3-Chloro-2,6-dinitrotoluene is characterized by:

- Genotoxic Potential: Induces DNA damage through reactive intermediates.

- Neurotoxic Effects: Similarities with other dinitrotoluenes suggest risks for nervous system impairment.

- Hematotoxicity: Potential for causing methemoglobinemia.

特性

IUPAC Name |

1-chloro-3-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYUYBKDVYCJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79913-56-7 | |

| Record name | 1-chloro-3-methyl-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。